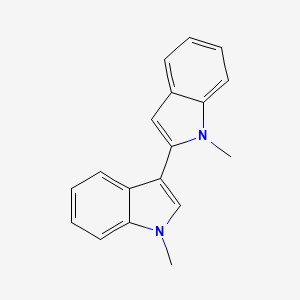
2-Phenylacetyl-Phe-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylacetyl-Phe-Phe-OH is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structural and functional properties This compound is composed of a phenylacetyl group attached to a dipeptide consisting of two phenylalanine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylacetyl-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The phenylacetyl group is introduced through acylation reactions. The final product is cleaved from the resin and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of advanced technologies allows for the production of high-purity peptides suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylacetyl-Phe-Phe-OH undergoes several types of chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the phenylacetyl moiety.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenylacetyl derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylacetyl-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for designing novel peptides and studying peptide self-assembly.
Biology: Investigated for its role in cellular signaling and interactions with biological membranes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and biomaterials.
Industry: Utilized in the development of nanomaterials and hydrogels for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Phenylacetyl-Phe-Phe-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These nanostructures can interact with cellular membranes, influencing cellular processes and potentially serving as drug delivery vehicles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phe-Phe-OH: Another dipeptide with similar self-assembly properties.
Boc-Phe-Phe-OH: A protected dipeptide used in peptide synthesis.
H-Phe-Phe-OH: A simpler dipeptide without protective groups.
Uniqueness
2-Phenylacetyl-Phe-Phe-OH stands out due to the presence of the phenylacetyl group, which enhances its chemical reactivity and self-assembly capabilities. This unique structure allows for the formation of more stable and functional nanostructures compared to other similar dipeptides .
Eigenschaften
Molekularformel |
C26H26N2O4 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O4/c29-24(18-21-14-8-3-9-15-21)27-22(16-19-10-4-1-5-11-19)25(30)28-23(26(31)32)17-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2,(H,27,29)(H,28,30)(H,31,32)/t22-,23-/m0/s1 |
InChI-Schlüssel |
ZYBQUTWTQJEKBD-GOTSBHOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
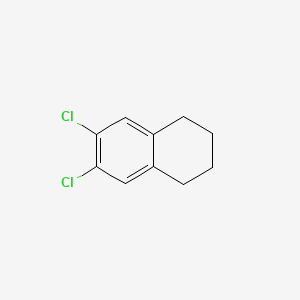
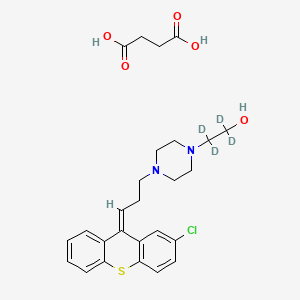
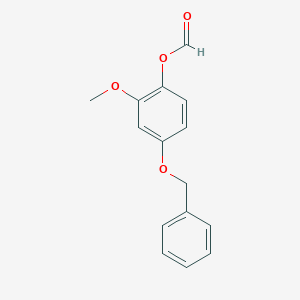
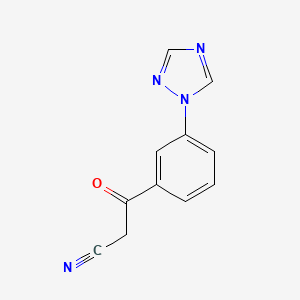
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

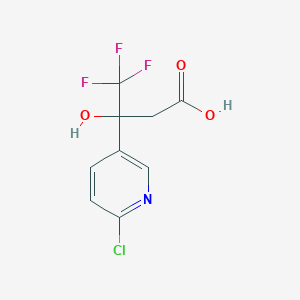

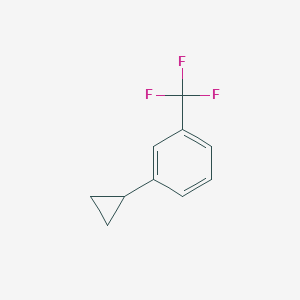
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)

![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
